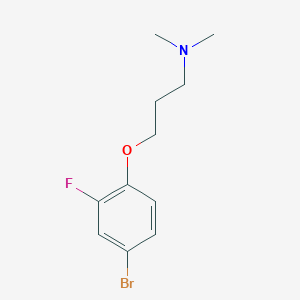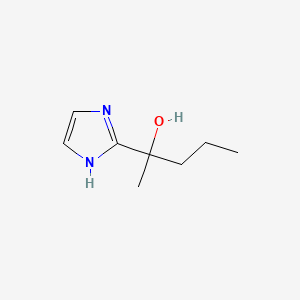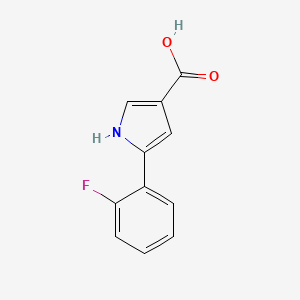
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
The compound “5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid” belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid” were not found, a method for synthesizing a related compound, “5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde”, has been described . This method involves several steps, including the reaction of 2-fluoro acetophenone with a bromination reagent, reaction with malononitrile, cyclization in a hydrogen chloride-ethyl acetate solution, catalytic dechlorination, and hydrogenation reduction .Applications De Recherche Scientifique
Application in Medicinal Chemistry
- Summary of the Application : The compound TAK-438 is a novel pyrrole derivative that has been developed as a potent potassium-competitive acid blocker (P-CAB) . It is used in the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases .
- Methods of Application : The compound was synthesized focusing on compounds with low log D and high ligand-lipophilicity efficiency (LLE) values . It exhibited potent H+,K±ATPase inhibitory activity and potent gastric acid secretion inhibitory action in vivo .
- Results or Outcomes : The maximum efficacy of TAK-438 was more potent and its duration of action was much longer than those of proton pump inhibitors (PPIs) .
Application in Organic Synthesis
- Summary of the Application : A method for synthesizing “5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde” has been disclosed . This compound is an important intermediate of Vonoprazan .
- Methods of Application : The synthesis involves several steps, including the reaction of 2-fluoro acetophenone with a bromination reagent, reaction with malononitrile, cyclization in a hydrogen chloride-ethyl acetate solution, catalytic dechlorination, and hydrogenation reduction .
- Results or Outcomes : The method provides a simple, convenient, and efficient synthesis of "5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde" .
Application in Polymer Electrolytes
- Summary of the Application : 2-Fluorophenylboronic acid, a compound similar to the one you’re interested in, has been used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves chemical reactions to form the esters .
- Results or Outcomes : The outcome is the creation of promising anion receptors for use in polymer electrolytes .
Application in Rhodium-Catalyzed Arylation
- Summary of the Application : 2-Fluorophenylboronic acid has also been used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
- Methods of Application : Again, the specific methods are not detailed in the source, but it involves the use of rhodium as a catalyst in the arylation process .
- Results or Outcomes : The outcome is the diastereoselective synthesis of trisubstituted allylic alcohols .
Application in Drug Development
- Summary of the Application : A compound similar to the one you’re interested in, “1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438)”, has been developed as a potent potassium-competitive acid blocker (P-CAB) . It is used in the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases .
- Methods of Application : The compound was synthesized focusing on compounds with low log D and high ligand-lipophilicity efficiency (LLE) values . It exhibited potent H+,K±ATPase inhibitory activity and potent gastric acid secretion inhibitory action in vivo .
- Results or Outcomes : Its maximum efficacy was more potent and its duration of action was much longer than those of proton pump inhibitors (PPIs) .
Application in Chemical Synthesis
- Summary of the Application : A method for synthesizing “5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde” has been disclosed . This compound is an important intermediate in the synthesis of various pharmaceuticals .
- Methods of Application : The synthesis involves several steps, including dissolving 2-(2-fluorobenzoyl)malononitrile in a solvent, adding a metal catalyst and glacial acetic acid, vacuumizing, replacing hydrogen, heating, and carrying out a first reduction reaction .
- Results or Outcomes : The method provides a simple, convenient, and efficient synthesis of "5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde" .
Propriétés
IUPAC Name |
5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-4-2-1-3-8(9)10-5-7(6-13-10)11(14)15/h1-6,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSZTLBZFMBSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



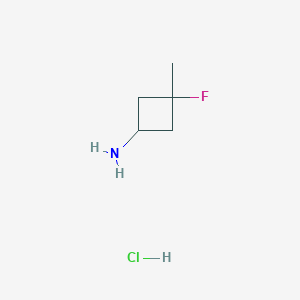
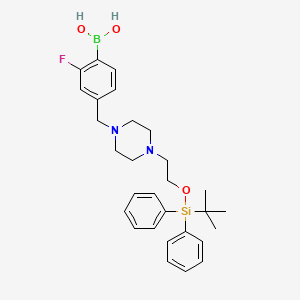
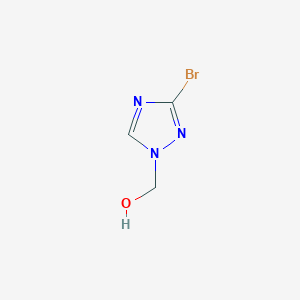
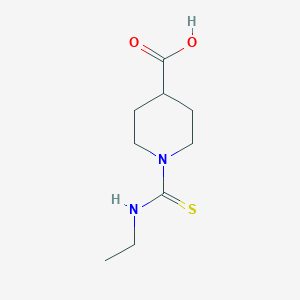
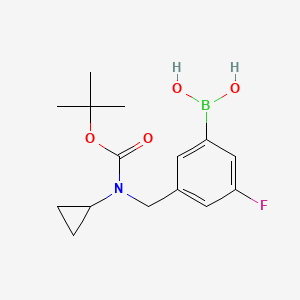
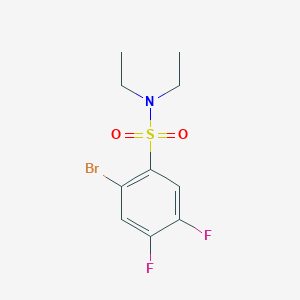
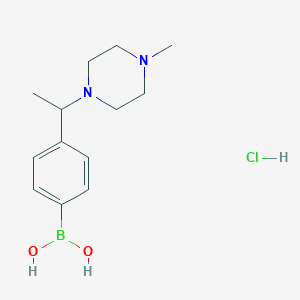

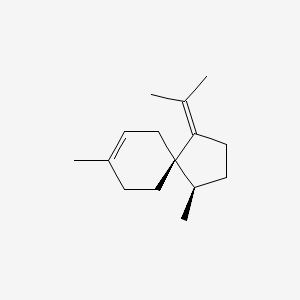
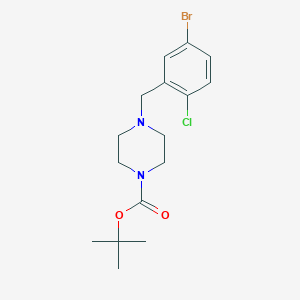

![8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446143.png)
